![molecular formula C7H8BNO2 B1461980 [(E)-2-(3-Pyridinyl)vinyl]boronsäure CAS No. 352525-93-0](/img/structure/B1461980.png)
[(E)-2-(3-Pyridinyl)vinyl]boronsäure
Übersicht
Beschreibung
“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules . They are often used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . For example, the cross-coupling reaction of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds can be carried out in the presence of PdCl2 (PPh3)2-2PPh3 (3 mol%) and KOPh in toluene or K2CO3 in dioxane for the synthesis of cyclic and acyclic β-boryl-α,β-unsaturated esters, amides, and ketones .
Molecular Structure Analysis
The molecular structure of “[(E)-2-(3-Pyridinyl)vinyl]boronic acid” can be represented by the empirical formula C7H8BNO2 .
Chemical Reactions Analysis
Boronic acids, such as “[(E)-2-(3-Pyridinyl)vinyl]boronic acid”, can participate in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction to prepare pyridine substituted pyridinium N-(2′-azinyl)aminides .
Physical And Chemical Properties Analysis
“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a solid compound . Its molecular weight is 122.92 .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Boronsäure-Derivate sind wertvolle Reagenzien in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Sensor Entwicklung für Diole und Lewis-Basen
Aufgrund seiner Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen zu interagieren, ist diese Verbindung bei der Entwicklung von Sensoren für diese Substanzen von Bedeutung . Diese Sensoren können sowohl in homogenen Assays als auch in heterogenen Detektionssystemen eingesetzt werden.
Biologische Markierung und Proteinmanipulation
Die Interaktion von Boronsäuren mit Diolen erstreckt sich auch auf die biologische Markierung und Proteinmanipulation . Diese Verbindung kann zur Modifizierung von Proteinen oder zur Markierung von Zellen verwendet werden, was entscheidend ist, um biologische Prozesse zu verstehen und therapeutische Interventionen zu entwickeln.
Therapeutika-Entwicklung
Boronsäuren und ihre Derivate spielen eine wichtige Rolle bei der Entwicklung von Therapeutika . Sie sind an der Synthese von enzymatischen und Kinase-Inhibitoren sowie von Rezeptorantagonisten beteiligt, die für die Behandlung verschiedener Krankheiten von entscheidender Bedeutung sind.
Elektrophorese von glykierten Molekülen
Diese Verbindung wird bei der Elektrophorese von glykierten Molekülen verwendet . Diese Anwendung ist besonders wichtig im Bereich der Diabetesforschung, wo die Überwachung des Glykierungsgrades von Hämoglobin entscheidend ist.
Polymer- und Mikropartikelsynthese
Boronsäuren werden als Bausteine bei der Synthese von Polymeren und Mikropartikeln verwendet . Diese Materialien finden Anwendungen in analytischen Methoden, kontrollierten Freisetzungssystemen und der Entwicklung von Insulin-Freisetzungssystemen.
Wirkmechanismus
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
Biochemische Analyse
Biochemical Properties
[(E)-2-(3-Pyridinyl)vinyl]boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site of the enzyme. The boronic acid group in [(E)-2-(3-Pyridinyl)vinyl]boronic acid can form a tetrahedral boronate complex with the hydroxyl groups of serine or threonine residues in the enzyme’s active site, leading to inhibition of enzyme activity . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups .
Cellular Effects
[(E)-2-(3-Pyridinyl)vinyl]boronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases . This inhibition can lead to alterations in downstream signaling events, affecting gene expression and cellular responses. Furthermore, [(E)-2-(3-Pyridinyl)vinyl]boronic acid has been reported to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of [(E)-2-(3-Pyridinyl)vinyl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of the enzyme and forming a boronate complex with the hydroxyl groups of serine or threonine residues . This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that [(E)-2-(3-Pyridinyl)vinyl]boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and metabolic regulation . The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse effects.
Metabolic Pathways
[(E)-2-(3-Pyridinyl)vinyl]boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and metabolic regulation. This compound can interact with enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of [(E)-2-(3-Pyridinyl)vinyl]boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can bind to intracellular proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects on cellular function.
Subcellular Localization
[(E)-2-(3-Pyridinyl)vinyl]boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can be directed to the nucleus by interacting with nuclear localization signals on transcription factors and other nuclear proteins . Additionally, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylethenylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMUYDNWFCHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CN=CC=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699385 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352525-93-0 | |
| Record name | [2-(Pyridin-3-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



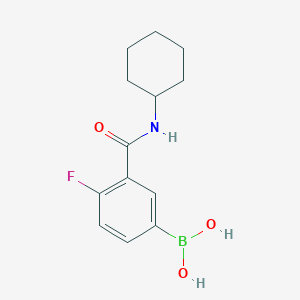
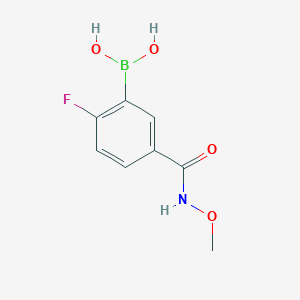
![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)
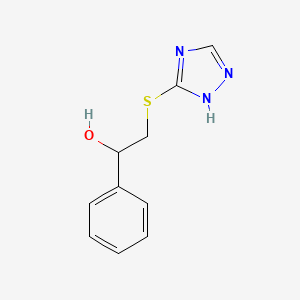
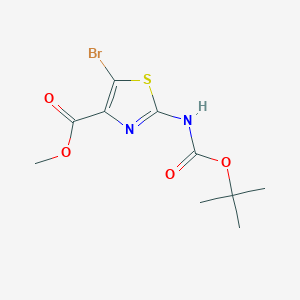
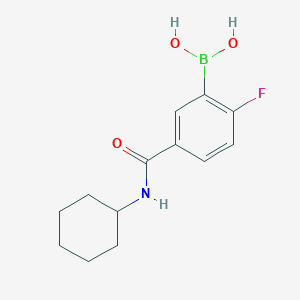
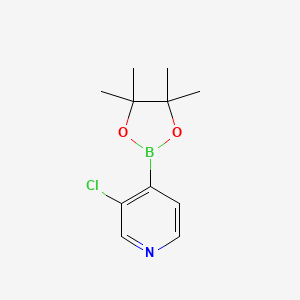
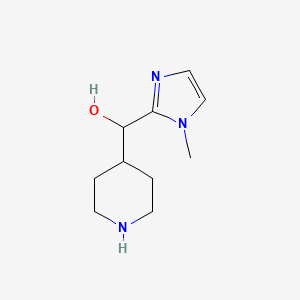
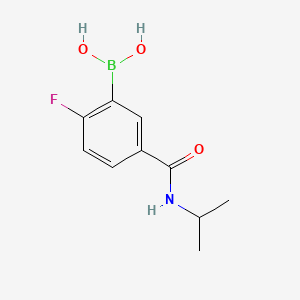

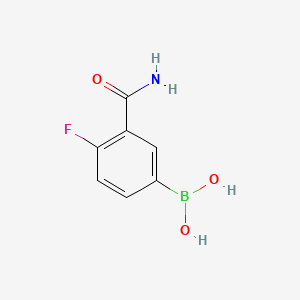

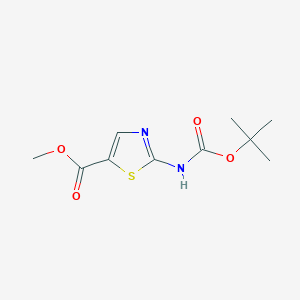
![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)